4-(4-Methoxybenzyl)piperidine-4-carboxylic acid
Description
Historical Context and Initial Academic Interest in Piperidine-4-carboxylic Acid Scaffolds
The piperidine (B6355638) moiety is a ubiquitous structural motif found in a wide array of natural products and synthetic pharmaceuticals. researchgate.netnih.gov This prevalence has historically driven significant academic and industrial interest in the development of synthetic methodologies to access functionalized piperidine derivatives. Piperidine-4-carboxylic acid and its analogues have long been recognized as valuable intermediates. nbinno.com Their utility stems from the presence of two key functional groups—the secondary amine and the carboxylic acid—which allow for diverse chemical modifications.
Early research into piperidine-4-carboxylic acid scaffolds was often associated with the synthesis of opioid analgesics. The 4-anilidopiperidine structure, for instance, is a core component of highly potent opioids like fentanyl and its analogues. nih.govresearchgate.net The synthesis of these molecules often involves the construction of a piperidine ring followed by the introduction of the necessary substituents. This has led to the development of various synthetic routes to access 4-carboxy-4-anilidopiperidines and related structures. nih.govgoogle.com
The development of protecting group strategies, such as the use of the tert-butoxycarbonyl (Boc) group for the piperidine nitrogen, further expanded the synthetic utility of these scaffolds. nbinno.comnbinno.com The Boc group provides robust protection of the amine functionality, allowing for selective manipulation of the carboxylic acid group without undesired side reactions. nbinno.comnbinno.com This protecting group can be readily removed under mild acidic conditions, enabling subsequent functionalization of the nitrogen atom. nbinno.com
Academic Significance and Research Trajectory of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid within Synthetic Organic Chemistry
The academic significance of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The presence of the 4-methoxybenzyl group introduces specific steric and electronic properties that can be exploited in molecular design. The methoxy (B1213986) group can influence the lipophilicity and metabolic stability of a final compound, while the benzyl (B1604629) group provides a handle for further chemical transformations.
The synthesis of this particular compound and its derivatives often involves multi-step sequences. A common strategy involves the alkylation of a pre-formed piperidine-4-carboxylic acid derivative. For instance, a piperidine with a free nitrogen can be reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the N-(4-methoxybenzyl) group.
Research has also focused on the development of novel synthetic routes to access piperidine scaffolds. These include various cyclization strategies, such as intramolecular hydroamination/cyclization cascades of alkynes. However, the success of such reactions can be sensitive to the electronic nature of substituents on the aryl ring. For example, strong electron-releasing groups like a 4-methoxy substituent have been reported to sometimes lead to hydrolyzed derivatives instead of the desired piperidines.
The carboxylic acid moiety of this compound is a key functional handle for further elaboration. It can be converted to amides, esters, or other functional groups, allowing for the construction of diverse molecular architectures. This versatility has made it an attractive starting material for the synthesis of compound libraries for drug discovery programs. google.com
Current Research Frontiers and Unaddressed Questions Pertaining to the Chemical Compound
Current research involving this compound and related structures is exploring their potential in various therapeutic areas. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are being investigated for a wide range of biological activities.
One area of active research is the development of novel central nervous system (CNS) agents. Piperidine derivatives have been explored as monoamine neurotransmitter re-uptake inhibitors, which are used in the treatment of depression and other CNS disorders. google.com The specific substitution pattern on the piperidine ring and the nature of the appended functional groups are critical for determining the pharmacological activity and selectivity of these compounds.
Another research frontier is the design of inhibitors for specific enzymes. For example, piperidine-4-carboxamide derivatives have been identified as potential inhibitors of secretory glutaminyl cyclase, an enzyme implicated in the pathology of Alzheimer's disease. nih.gov The unique binding mode of these compounds makes them attractive candidates for further optimization to develop high-affinity inhibitors.
Unaddressed questions pertaining to this compound include a more thorough exploration of its conformational preferences and how they influence its reactivity and binding to biological targets. Further research is also needed to develop more efficient and stereoselective synthetic routes to access this and related chiral piperidine derivatives. The development of such methods would greatly facilitate the synthesis of enantiomerically pure compounds for biological evaluation.
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C14H19NO3 |
| IUPAC Name | This compound |
| CAS Number | 1160245-57-7 |
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-12-4-2-11(3-5-12)10-14(13(16)17)6-8-15-9-7-14/h2-5,15H,6-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFLSBIGBVCFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCNCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 4 Methoxybenzyl Piperidine 4 Carboxylic Acid
Strategic Retrosynthetic Analysis and Key Disconnections for the Piperidine (B6355638) Core Containing a Quaternary Carbon
Retrosynthetic analysis of 4-(4-methoxybenzyl)piperidine-4-carboxylic acid reveals several logical pathways for its construction. The primary challenge is the formation of the C4 quaternary center, which bears both a carboxylic acid and a benzyl (B1604629) group.
Key disconnections can be visualized as follows:
C4-Benzyl Bond Disconnection: This is a common and effective strategy. It simplifies the target to a piperidine-4-carboxylic acid precursor. The forward reaction would involve the alkylation of a C4-centered enolate or equivalent nucleophile with 4-methoxybenzyl halide. This approach relies on the successful generation and reaction of a nucleophilic center at the already substituted C4 position.
Piperidine Ring C-N Bond Disconnections: This approach involves building the piperidine ring itself. A [5+1] annulation strategy could involve a 1,5-dielectrophile reacting with an amine. nih.gov More commonly, a [4+2] or [3+3] cycloaddition or a multi-step cyclization can be employed. nih.gov For instance, a key intermediate could be an open-chain amino-dinitrile or amino-diester, which upon cyclization forms the piperidine ring. The Dieckmann condensation of an amino-diester is a classic route to 4-piperidone (B1582916) precursors, which can then be further functionalized. researchgate.netdtic.mil
Strecker Synthesis-based Disconnection: This strategy starts from a 1-protected-4-piperidone. The disconnection occurs at the C4 position, breaking it down to the piperidone, a cyanide source, and an amine (if the amino group is desired at C4). For the target molecule, a modified Strecker reaction could be envisioned where the piperidone is reacted with a cyanide equivalent and a 4-methoxybenzylating agent. A more common variant involves the Strecker condensation to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. researchgate.netgoogle.com
The table below summarizes these primary retrosynthetic strategies.
| Disconnection Point | Precursor Type | Forward Synthetic Strategy | Key Reaction Type |
| C4 - Benzyl Bond | Piperidine-4-carboxylate derivative | Alkylation of C4 enolate | C-C Bond Formation |
| Ring C2-N & C6-N Bonds | Acyclic amino-diester | Intramolecular cyclization | Dieckmann Condensation |
| Ring C-N Bonds | Acyclic dialdehyde/diketone & amine | Reductive amination/cyclization | C-N Bond Formation |
| C4 Quaternary Center | 1-Protected-4-piperidone | Strecker or related synthesis | Cyanation/Hydrolysis |
These strategies highlight that the synthesis can either commence with a pre-formed piperidine ring that is subsequently elaborated, or by constructing the heterocyclic ring as a key step in the synthetic sequence.
Established Chemical Synthesis Routes to this compound and Analogues
The synthesis of 4-substituted piperidine-4-carboxylic acids is well-documented, particularly in the context of developing analogues of pharmaceutically active compounds like fentanyl and carfentanil. researchgate.netgoogle.commdpi.com These established routes often involve multi-step sequences starting from commercially available piperidones.
A prevalent and effective route begins with a protected 4-piperidone, such as 1-benzyl-4-piperidone. researchgate.netnih.gov The synthesis proceeds through a Strecker-type reaction to introduce a cyano group and an aniline (B41778) group at the C4 position, creating the quaternary center. Subsequent hydrolysis of the nitrile yields the carboxylic acid. While the target molecule has a benzyl group instead of an amino group, analogous alkylation strategies are employed.
A representative synthesis for a structurally related compound, which illustrates the general methodology, starts from 1-benzylpiperidin-4-one. researchgate.netgoogle.com
Step 1: Formation of α-Aminonitrile (Strecker Condensation) 1-Benzylpiperidin-4-one is reacted with aniline and potassium cyanide (or HCN) in a solvent like acetic acid. This one-pot reaction forms the intermediate 1-benzyl-4-phenylaminopiperidine-4-carbonitrile. researchgate.netdtic.mil
Step 2: Hydrolysis of the Nitrile to Amide The α-aminonitrile is selectively hydrolyzed using concentrated sulfuric acid. This step is often challenging and requires careful control of conditions to avoid decomposition. dtic.mil The product is 1-benzyl-4-phenylaminopiperidine-4-carboxamide. researchgate.netgoogle.com
Step 3: Hydrolysis of the Amide to Carboxylic Acid The carboxamide is then hydrolyzed to the corresponding carboxylic acid, 1-benzyl-4-phenylaminopiperidine-4-carboxylic acid, typically under vigorous basic conditions (e.g., using KOH) followed by acidification. researchgate.netgoogle.com
Step 4: N-Debenzylation If the N-benzyl group is a temporary protecting group, it can be removed via catalytic hydrogenation (e.g., using Pd/C catalyst) to yield the secondary amine. researchgate.net
The table below outlines a typical reaction sequence for an analogue.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Typical Yield | Reference |
| 1 | 1-Benzylpiperidin-4-one | Aniline, KCN, Acetic Acid | 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile | ~90% | researchgate.net |
| 2 | α-Aminonitrile from Step 1 | conc. H₂SO₄ | 1-Benzyl-4-phenylaminopiperidine-4-carboxamide | 73% | dtic.mil |
| 3 | Carboxamide from Step 2 | KOH, heat; then acid | 1-Benzyl-4-phenylaminopiperidine-4-carboxylic acid | 40-45% (over 3 steps from nitrile) | researchgate.net |
| 4 | N-Acylated product | H₂, 10% Pd/C, HCl/AcOH | N-debenzylated final product | Quantitative | researchgate.net |
This sequence demonstrates a robust, albeit lengthy, pathway to the desired scaffold. The synthesis of this compound would follow a similar logic, likely involving the alkylation of a piperidine-4-carbonitrile or piperidine-4-carboxylate derivative with 4-methoxybenzyl chloride.
Optimizing the synthesis of these complex piperidines is crucial for practical applications. Research has focused on improving yields and simplifying purification for each step.
For the initial Strecker-type condensation, the choice of acid catalyst and solvent is critical. Acetic acid used as a co-solvent with CH₂Cl₂ has been found to be superior to other catalysts like TFA, HCl, or TsOH in terms of yield and purity. researchgate.net
The hydrolysis of the intermediate nitrile is often a low-yielding step. dtic.mil One optimization involves a two-step hydrolysis via the amide, as direct conversion to the acid can lead to side reactions. The use of cold, concentrated sulfuric acid for the nitrile-to-amide conversion was found to be effective, giving a 73% yield, whereas other conditions were unsatisfactory. dtic.mil
In the final N-debenzylation step of related syntheses, various hydrogenation conditions have been examined to achieve near-quantitative yields and high purity, which is essential for pharmaceutical intermediates. researchgate.net Optimization may involve screening different catalysts (e.g., Pd/C, Raney-Ni), solvents, and hydrogen pressures. nih.govmdpi.com
| Reaction Step | Parameter Optimized | Original Condition | Optimized Condition | Improvement | Reference |
| Strecker Condensation | Acid Catalyst | Various acids (TFA, HCl) | Acetic acid in CH₂Cl₂ | Higher yields and purity | researchgate.net |
| Nitrile Hydrolysis | Method | Direct to acid (low yield) | Via amide using conc. H₂SO₄ | Yield improved to 73% for amide step | dtic.mil |
| N-Debenzylation | Reaction Conditions | Various | H₂, 10% Pd/C in HO/AcOH with HCl | Near quantitative yield | researchgate.net |
Contemporary and Sustainable Approaches in the Synthesis of this compound and Related Structures
Modern organic synthesis emphasizes the use of efficient, selective, and environmentally benign methods. The synthesis of piperidine derivatives has benefited significantly from advances in catalysis and the application of green chemistry principles.
Catalysis offers powerful tools for constructing the piperidine core and its substituents with high efficiency. nih.gov Transition metal catalysts, particularly those based on palladium, are pivotal for C-C and C-N bond formation. researchgate.net
Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions are widely used to create C-C bonds in the synthesis of 4-arylpiperidines. nih.govresearchgate.net For instance, a 4-piperidone can be converted to its vinyl triflate or vinyl boronate derivative. A subsequent Suzuki coupling with an aryl boronic acid can then install the aryl group at the C4 position. researchgate.net While the target molecule has a benzyl group (an sp³-hybridized carbon), related sp²-sp³ cross-coupling reactions (e.g., Negishi coupling) are also well-established.
Carbon-Heteroatom Bond Formation: The formation of the C-N bonds within the piperidine ring is often achieved through catalytic reductive amination. nih.govmdpi.com This involves the condensation of an amine with a dicarbonyl compound, followed by catalytic hydrogenation of the resulting imine intermediates. This method is highly atom-economical and avoids the use of stoichiometric reducing agents. researchgate.net Catalysts such as Pt/C or Raney-Ni are effective for this transformation. mdpi.com Iridium-catalyzed hydrogen borrowing cascades have also been developed, enabling the synthesis of substituted piperidines from diols and amines, forming two new C-N bonds in a single operation. nih.gov
Applying green chemistry principles to piperidine synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. nih.govunibo.it
An efficient green chemistry approach to N-substituted piperidones, which are key precursors, has been developed that presents significant advantages over the classical Dieckmann condensation. nih.gov This can involve multicomponent reactions that form several bonds in one pot, increasing efficiency and reducing waste.
Key green strategies include:
Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with more benign alternatives such as water, ethanol, or 2-methyltetrahydrofuran. unibo.itnih.gov
Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste and often allows for milder reaction conditions. The use of heterogeneous, reusable catalysts, such as polymer-supported copper complexes, further enhances sustainability. nih.gov
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Cascade reactions and multicomponent reactions are excellent examples of this principle. nih.gov
Alternative Reagents: In solid-phase peptide synthesis, the hazardous base piperidine is often used for Fmoc deprotection. Research has identified greener alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA). rsc.org While not directly related to the synthesis of the target molecule's core, this highlights the broader effort to replace hazardous piperidine-related reagents in chemistry.
By integrating these modern catalytic and green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.
Flow Chemistry and Continuous Processing Considerations in Piperidine Synthesis
The transition from traditional batch synthesis to continuous flow processing offers numerous advantages for the synthesis of complex molecules like this compound. Flow chemistry, utilizing microreactors or packed-bed reactors, provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. scispace.commdpi.com
One of the key reactions in the synthesis of piperidines from pyridine (B92270) precursors is catalytic hydrogenation. nih.gov Continuous-flow hydrogenation has demonstrated significant potential in this area. For instance, the selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) has been successfully achieved in a continuous-flow system using heterogeneous catalysts like palladium on carbon (Pd/C). d-nb.inforesearchgate.netdntb.gov.ua This approach allows for precise control of hydrogen pressure and flow rate, minimizing over-reduction and side-product formation. d-nb.info Such a strategy could be adapted for the synthesis of the piperidine core of this compound from a corresponding pyridine precursor.
While specific examples of the complete synthesis of this compound in a continuous flow setup are not extensively documented in the literature, the principles of flow chemistry have been applied to key transformations relevant to its synthesis. For example, the formation of amide bonds, a common step in the elaboration of the carboxylic acid functionality, is well-suited for flow chemistry, offering rapid and efficient coupling.
Table 1: Comparison of Batch vs. Flow Hydrogenation for Piperidine Synthesis
| Parameter | Batch Processing | Flow Processing |
| Heat Transfer | Often inefficient, leading to localized hot spots. | Excellent, due to high surface-area-to-volume ratio. |
| Mass Transfer | Can be limited, especially in gas-liquid reactions. | Enhanced, allowing for faster reaction rates. |
| Safety | Handling of hazardous reagents and intermediates in large quantities. | Small reaction volumes minimize risks. |
| Scalability | Often requires significant re-optimization. | "Scaling-out" by running multiple reactors in parallel. |
| Process Control | Difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and residence time. |
Synthetic Challenges and Future Directions in Piperidine-4-carboxylic Acid Synthesis
The synthesis of this compound and related 4,4-disubstituted piperidines is fraught with challenges, primarily centered around the construction of the sterically congested quaternary carbon center. nih.govresearchgate.net
Synthetic Challenges:
Construction of the Quaternary Center: The introduction of two distinct substituents at the C4 position of the piperidine ring is a significant hurdle. nih.govresearchgate.net Many traditional methods for piperidine synthesis are not amenable to the creation of such sterically hindered centers.
Stereoselectivity: While the target compound is achiral, the principles of stereoselective synthesis are crucial for the development of chiral analogs. Achieving high diastereoselectivity in the formation of substituted piperidines remains a key challenge. nih.govresearchgate.net
Functional Group Compatibility: The presence of both a carboxylic acid and a benzyl group requires careful consideration of protecting group strategies and reaction conditions to avoid unwanted side reactions.
Purification: The zwitterionic nature of amino acids like this compound can complicate purification, often requiring specialized chromatographic techniques or crystallization methods. nih.gov
Future Directions:
The future of piperidine-4-carboxylic acid synthesis lies in the development of more efficient, modular, and sustainable methods.
Modular Approaches: A recent breakthrough in piperidine synthesis involves a two-stage modular approach combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling. news-medical.net This strategy allows for the rapid and efficient diversification of the piperidine scaffold, reducing multi-step sequences to just a few steps. news-medical.net Adapting this methodology for the synthesis of 4,4-disubstituted piperidines could significantly streamline the production of compounds like this compound.
Advanced Catalysis: The development of novel catalysts, including organocatalysts and more efficient transition metal catalysts, will continue to drive innovation in piperidine synthesis. nih.gov These catalysts can offer milder reaction conditions and improved stereocontrol.
Flow Chemistry and Automation: The continued integration of flow chemistry and automated synthesis platforms will be crucial for the rapid optimization and production of complex piperidine derivatives. mdpi.com This will not only accelerate the discovery of new bioactive molecules but also provide more sustainable and cost-effective manufacturing processes.
Four-Component Reactions: Stereoselective four-component reactions offer a powerful tool for the rapid construction of complex, polysubstituted piperidines from simple starting materials in a single step, representing a promising avenue for future synthetic strategies. researchgate.net
Table 2: Key Synthetic Strategies and Their Potential for Piperidine-4-carboxylic Acid Synthesis
| Strategy | Description | Applicability to 4,4-Disubstituted Piperidines |
| Aza-Prins Cyclization | A powerful method for the synthesis of 4-hydroxypiperidines, which can serve as precursors to other 4-substituted derivatives. rsc.org | Can be adapted to create quaternary centers at the C4 position. |
| Catalytic Hydrogenation of Pyridines | A common method for the synthesis of the piperidine core. | Applicable, especially in continuous flow for improved selectivity. d-nb.inforesearchgate.netdntb.gov.ua |
| Modular C-H Functionalization | A novel two-step process involving biocatalytic oxidation and radical cross-coupling. news-medical.net | Highly promising for creating diverse and complex substitution patterns. |
| Multi-component Reactions | The simultaneous reaction of three or more starting materials to form a complex product in a single step. researchgate.net | Offers a highly efficient route to polysubstituted piperidines. |
Chemical Reactivity, Functionalization, and Transformation of 4 4 Methoxybenzyl Piperidine 4 Carboxylic Acid
Derivatization Strategies of the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the piperidine (B6355638) ring is a primary site for derivatization, allowing for the introduction of various functional groups through well-established synthetic protocols.
Esterification, Amidation, and Related Condensation Reactions
The carboxylic acid can be readily converted into esters and amides, which can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
Esterification: The formation of esters from 4-(4-methoxybenzyl)piperidine-4-carboxylic acid can be achieved under various conditions. Standard Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. orgsyn.org The use of tert-butyl esters as protecting groups for the carboxylic acid functionality is also a viable strategy, which can be introduced using reagents like N,N-dimethylformamide di-tert-butyl acetal. mdpi.com
Amidation: The synthesis of amides from the parent carboxylic acid is a key transformation for creating analogues with diverse biological activities. This is typically accomplished by activating the carboxylic acid, for instance, by converting it to an acyl chloride or by using peptide coupling reagents. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., BOP, HBTU). The activated carboxylic acid is then reacted with a primary or secondary amine to furnish the corresponding amide. ptfarm.plresearchgate.net For example, the amidation of similar N-benzyl piperidine carboxylic acids has been successfully carried out using carbonyldiimidazole (CDI) in THF. ptfarm.pl
Table 1: Representative Condensation Reactions of the Carboxylic Acid Moiety This table presents hypothetical reaction conditions based on general synthetic methodologies for similar compounds.
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Esterification | Methanol, H₂SO₄ (catalytic), reflux | Methyl 4-(4-methoxybenzyl)piperidine-4-carboxylate |
| Esterification | tert-Butanol, DCC, DMAP, CH₂Cl₂ | tert-Butyl 4-(4-methoxybenzyl)piperidine-4-carboxylate |
| Amidation | Benzylamine, EDC, HOBt, DMF | N-Benzyl-4-(4-methoxybenzyl)piperidine-4-carboxamide |
| Amidation | Morpholine, CDI, THF | (4-(4-Methoxybenzyl)piperidin-4-yl)(morpholino)methanone |
Reduction and Decarboxylation Pathways of the Carboxylic Acid
Further modifications of the carboxylic acid group include its reduction to an alcohol or complete removal through decarboxylation.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(hydroxymethyl)-4-(4-methoxybenzyl)piperidine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (B95107) (THF). google.com Milder reducing agents, such as borane-THF complex (BH₃·THF), can also be employed. The resulting alcohol provides a new handle for further functionalization, for example, through etherification or oxidation to an aldehyde.
Decarboxylation: While not a commonly reported transformation for this specific molecule, decarboxylation could potentially be achieved under certain conditions, although it would likely require harsh methods. Standard procedures such as the Barton decarboxylation, which proceeds via a thiohydroxamate ester, could be a possible route. However, the stability of the rest of the molecule under such conditions would need to be considered.
Reactivity of the Piperidine Nitrogen and Ring System
The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo a variety of reactions, allowing for the introduction of substituents that can modulate the compound's steric and electronic properties.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates. google.comresearchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction. researchgate.netgoogle.com Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for N-alkylation. chemicalforums.com
N-Acylation: Acylation of the piperidine nitrogen to form N-amides is another common modification. This can be achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. nih.gov These reactions are generally high-yielding and provide a straightforward way to introduce a wide range of acyl groups.
Table 2: N-Functionalization of the Piperidine Ring This table presents hypothetical reaction conditions based on general synthetic methodologies for similar compounds.
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, Acetonitrile (B52724) | 4-(4-Methoxybenzyl)-1-methylpiperidine-4-carboxylic acid |
| N-Alkylation | Benzyl (B1604629) bromide, Et₃N, DMF | 1-Benzyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid |
| N-Acylation | Acetyl chloride, Pyridine (B92270), CH₂Cl₂ | 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid |
| N-Acylation | Benzoic acid, EDC, DMF | 1-Benzoyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid |
Ring Modifications and Potential Rearrangements within the Piperidine Scaffold
Modifications to the piperidine ring itself are less common but can be envisioned. For instance, oxidation of the ring could lead to the formation of corresponding piperidinones or tetrahydropyridines. organic-chemistry.org Ring-opening reactions are also a possibility under specific conditions, although this would likely require more drastic measures. Rearrangements of the piperidine scaffold are not typically observed under standard reaction conditions due to the stability of the six-membered ring.
Chemical Transformations Involving the Methoxybenzyl Group
The 4-methoxybenzyl (PMB) group is a well-known protecting group for amines and alcohols in organic synthesis. tandfonline.comresearchgate.netclockss.orgunivie.ac.at Its primary chemical transformation of interest is its cleavage to unmask the underlying functionality. However, in the context of this compound, it is a stable substituent.
If desired, the methoxy (B1213986) group on the benzyl ring could be cleaved to yield the corresponding phenol (B47542) using strong acids like HBr or Lewis acids such as BBr₃. This would provide another site for further functionalization. Electrophilic aromatic substitution on the electron-rich methoxybenzyl ring is also a possibility, although controlling the regioselectivity could be challenging.
The most synthetically relevant transformation involving a 4-methoxybenzyl group is often its removal when it is used as a protecting group for a nitrogen atom. This cleavage can be accomplished under oxidative conditions, for example, with ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). It can also be removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.netclockss.orgunivie.ac.at While the methoxybenzyl group in the target molecule is a C-substituent and not a protecting group, these cleavage conditions highlight its potential reactivity under harsh oxidative or acidic environments.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the methoxy group (-OCH₃). The methoxy group is a strong electron-donating group, which increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.
This activating effect is most pronounced at the ortho and para positions relative to the methoxy group. Since the para position is already occupied by the benzylpiperidine moiety, electrophilic substitution reactions preferentially occur at the two equivalent ortho positions (C-3 and C-5). Common electrophilic aromatic substitution reactions that can be performed on this activated ring include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation: Attachment of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. libretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org
The outcomes of these reactions are dictated by the directing effects of the methoxy group, as detailed in the following table.
| Reaction | Reagents | Position of Substitution | Product Type |
| Nitration | HNO₃, H₂SO₄ | Ortho (C-3, C-5) | Nitroaromatic compound |
| Bromination | Br₂, FeBr₃ | Ortho (C-3, C-5) | Bromoaromatic compound |
| Acylation | RCOCl, AlCl₃ | Ortho (C-3, C-5) | Aryl ketone |
| Sulfonation | SO₃, H₂SO₄ | Ortho (C-3, C-5) | Aryl sulfonic acid |
Oxidative or Reductive Transformations of the Benzyl Moiety
The benzyl moiety of the molecule, which includes the methylene (B1212753) bridge (-CH₂-) and the attached 4-methoxyphenyl (B3050149) group, can undergo various oxidative and reductive transformations.
Oxidative Transformations: The benzylic C-H bonds are susceptible to oxidation. mdpi.com Treatment with oxidizing agents can lead to the formation of a ketone at the benzylic position. mdpi.com The oxidation of benzyl ethers to their corresponding benzoate (B1203000) esters is a known transformation, suggesting that under specific conditions, the benzyl group could be modified without cleaving the C-C bond. siu.edu Stronger oxidation conditions could potentially cleave the benzyl group entirely. For instance, the oxidation of benzylic ethers can result in the formation of an aromatic aldehyde and an alcohol. researchgate.net The oxidation of the benzyl radical plays a key role in these transformations. nih.gov
Reductive Transformations: The aromatic ring of the 4-methoxybenzyl group can be reduced under specific conditions. Catalytic hydrogenation, typically using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel at elevated pressures and temperatures, can reduce the phenyl ring to a cyclohexyl ring. Furthermore, the 4-methoxybenzyl (PMB) group is often used as a protecting group in organic synthesis and can be removed through various reductive procedures. acs.orgnih.gov For example, treatment with trifluoroacetic acid can cleave the PMB group. nih.govunivie.ac.at
| Transformation | Reagents/Conditions | Affected Part of Moiety | Resulting Functional Group/Structure |
| Oxidation | Mild oxidizing agents | Benzylic -CH₂- | Ketone (-C=O) |
| Strong oxidizing agents | Benzyl C-C bond | Cleavage to carboxylic acid/aldehyde | |
| Reduction | H₂, Pd/C (High Pressure) | Phenyl ring | Cyclohexyl ring |
| Trifluoroacetic Acid (TFA) | Benzyl-Nitrogen bond | Cleavage (deprotection) |
This compound as a Precursor in Advanced Organic Synthesis
The inherent structural features of this compound make it a valuable precursor in the synthesis of more complex and functionally diverse molecules. The piperidine ring is a common scaffold in medicinal chemistry, and this compound provides a robust starting point for creating novel molecular architectures. nih.govmdpi.comchemrevlett.com
Building Block for Nitrogen-Containing Heterocycles and Complex Molecular Architectures
This compound serves as a versatile building block for the synthesis of a variety of nitrogen-containing heterocycles. nih.gov The secondary amine within the piperidine ring and the carboxylic acid group are key functional handles for elaboration.
Amide Formation: The carboxylic acid can be readily converted into an amide by coupling with various amines.
Esterification: Reaction with alcohols yields the corresponding esters.
N-Alkylation/N-Acylation: The piperidine nitrogen can be functionalized through alkylation or acylation, introducing further diversity.
Lactamization: Intramolecular reactions between the piperidine nitrogen (after removal of the methoxybenzyl group) and a functionalized side chain derived from the carboxylic acid can lead to the formation of bicyclic lactams.
These transformations allow for the construction of intricate molecular frameworks. For example, piperidine-4-carboxylic acid derivatives have been utilized to synthesize pyrazole-containing heterocyclic amino acids. mdpi.com The modular nature of its synthesis allows for systematic modifications to explore structure-activity relationships in drug discovery programs. news-medical.netresearchgate.net
Utilization in Scaffold Diversity Generation
Scaffold diversity is a crucial concept in modern drug discovery, aiming to explore a wide range of chemical space to identify novel bioactive compounds. nih.govnih.gov this compound is an excellent starting material for diversity-oriented synthesis (DOS). nih.govnih.gov The piperidine core is considered a "privileged scaffold" due to its frequent appearance in approved drugs. researchgate.net
By systematically modifying the three key regions of the molecule—the piperidine ring, the carboxylic acid, and the N-benzyl group—large libraries of related but structurally distinct compounds can be generated.
Piperidine Ring Modification: Further substitution on the piperidine ring can introduce new stereocenters and alter the three-dimensional shape of the molecule. rsc.org
Carboxylic Acid Derivatization: Conversion of the carboxylic acid to a wide array of functional groups (amides, esters, ketones, etc.) provides a primary point of diversity.
N-Substituent Modification: Removal of the 4-methoxybenzyl group allows for the introduction of a multitude of different substituents on the piperidine nitrogen, significantly expanding the accessible chemical space.
This strategic approach enables the creation of compound libraries with high scaffold diversity, increasing the probability of discovering molecules with desired biological activities. cam.ac.uk
Advanced Spectroscopic and Analytical Methodologies for Research on 4 4 Methoxybenzyl Piperidine 4 Carboxylic Acid
High-Resolution Structural Elucidation Techniques for Complex Piperidine (B6355638) Derivatives
To unambiguously determine the chemical structure of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid, a combination of spectroscopic methods is utilized. Each technique provides unique and complementary information, leading to a comprehensive understanding of the molecule's atomic connectivity, stereochemistry, and exact mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of piperidine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecule's complex structure.
In the ¹H NMR spectrum of this compound, the protons on the piperidine ring typically appear as complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The axial and equatorial protons at positions 2, 3, 5, and 6 are diastereotopic and will show distinct chemical shifts and coupling constants, which are crucial for determining the chair conformation of the piperidine ring. researchgate.netnih.gov Protons on the carbon adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear further downfield compared to the protons at C3 and C5. chemicalbook.com The benzylic protons (CH₂) connecting the piperidine and the phenyl ring would likely appear as a singlet around 2.5-3.0 ppm. The aromatic protons of the 4-methoxyphenyl (B3050149) group will present as two distinct doublets in the aromatic region (around 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) group protons will be a sharp singlet at approximately 3.8 ppm. The acidic proton of the carboxylic acid can be broad and its chemical shift is highly dependent on the solvent and concentration, typically appearing far downfield (9-12 ppm). ntu.edu.sg
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is significantly deshielded, with a characteristic chemical shift in the range of 160-180 ppm. ntu.edu.sglibretexts.org The quaternary carbon of the piperidine ring (C4) would also be distinct. The carbons of the piperidine ring typically resonate between 20-50 ppm. chemicalbook.comspectrabase.com Aromatic carbons and the methoxy carbon will have signals in their respective characteristic regions (approximately 110-160 ppm and ~55 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| Piperidine H2, H6 | ~2.8 - 3.2 | C=O (Carboxylic Acid) | ~175 - 180 |
| Piperidine H3, H5 | ~1.6 - 2.1 | Aromatic C (quaternary, C-O) | ~158 - 160 |
| Benzylic CH₂ | ~2.7 - 3.0 | Aromatic C (quaternary, C-CH₂) | ~130 - 132 |
| Aromatic CH (ortho to OCH₃) | ~6.8 - 6.9 | Aromatic CH (meta to OCH₃) | ~129 - 131 |
| Aromatic CH (meta to OCH₃) | ~7.1 - 7.2 | Aromatic CH (ortho to OCH₃) | ~113 - 115 |
| Methoxy (OCH₃) | ~3.8 | Methoxy (OCH₃) | ~55 |
| Carboxylic Acid (COOH) | ~9.0 - 12.0 | Piperidine C2, C6 | ~45 - 50 |
| Amine (NH) | Variable | Piperidine C4 (quaternary) | ~40 - 45 |
| Benzylic CH₂ | ~35 - 40 | ||
| Piperidine C3, C5 | ~25 - 30 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (C₁₄H₁₉NO₃), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The expected monoisotopic mass is approximately 249.1365 g/mol .
Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ at m/z 250.1438. Tandem MS (MS/MS) experiments on this precursor ion would induce fragmentation, providing valuable structural information. nih.gov Key fragmentation pathways for this molecule would likely include:
Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da) or the entire COOH radical (45 Da). youtube.com
Alpha-cleavage: Cleavage of the bond adjacent to the piperidine nitrogen.
Benzylic cleavage: Cleavage of the C-C bond between the piperidine ring and the benzyl (B1604629) group is highly probable, leading to the formation of a stable methoxybenzyl cation (tropylium ion) at m/z 121. nih.gov The remaining piperidine-4-carboxylic acid fragment would be observed at m/z 129.
Piperidine ring fragmentation: The piperidine ring itself can undergo characteristic cleavages, leading to smaller fragment ions. nih.gov
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 250.14 | [M+H]⁺ | Protonated molecular ion |
| 232.13 | [M+H - H₂O]⁺ | Loss of water |
| 204.14 | [M+H - COOH]⁺ | Loss of carboxylic acid radical |
| 129.08 | [Piperidine-4-carboxylic acid]⁺ | Cleavage of benzyl group |
| 121.06 | [C₈H₉O]⁺ | Methoxybenzyl cation (Tropylium ion) |
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in its solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For complex piperidine derivatives, it can definitively establish the chair conformation of the piperidine ring and the axial or equatorial positions of its substituents. nih.goviucr.orgiucr.org
In the case of this compound, X-ray crystallography would reveal how the molecules pack in the crystal lattice. Due to the presence of both a carboxylic acid group (hydrogen bond donor and acceptor) and a secondary amine (hydrogen bond donor and acceptor), extensive intermolecular hydrogen bonding networks are expected to be a dominant feature of the crystal packing. researchgate.net These interactions significantly influence the physical properties of the compound, such as its melting point and solubility.
Chromatographic Techniques for Separation and Purity Analysis in Research Contexts
Chromatographic methods are essential for separating the target compound from reaction impurities, starting materials, and byproducts, as well as for accurately determining its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.
Method development involves optimizing several parameters to achieve good separation and peak shape:
Stationary Phase: A C18 (octadecylsilane) column is a standard choice, providing good retention for the moderately nonpolar molecule.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent, typically acetonitrile (B52724) or methanol, is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. nih.gov
Mobile Phase Additives: Small amounts of an acid, such as trifluoroacetic acid (TFA) or formic acid, are typically added to the mobile phase. This suppresses the ionization of the carboxylic acid and protonates the piperidine nitrogen, leading to sharper, more symmetrical peaks and reproducible retention times. sielc.com
Detection: A UV detector is suitable for this compound due to the presence of the aromatic ring, which acts as a chromophore. Detection is typically performed at wavelengths around 254 nm or 280 nm. nih.gov For higher sensitivity and specificity, a mass spectrometer can be used as the detector (LC-MS).
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity, low volatility, and thermal instability. The carboxylic acid and secondary amine functional groups would lead to poor chromatographic performance, including severe peak tailing and potential decomposition in the hot injector and column.
Therefore, derivatization is required to convert the analyte into a more volatile and thermally stable form. gcms.cz This typically involves a two-step process:
Esterification: The carboxylic acid group is converted to an ester, for example, a methyl or ethyl ester, by reacting it with an alcohol in the presence of an acid catalyst.
Acylation: The secondary amine on the piperidine ring is reacted with an acylating agent, such as trifluoroacetic anhydride (B1165640), to form a stable amide.
Alternatively, silylation reagents can be used to simultaneously derivatize both the carboxylic acid and the amine groups. Once derivatized, the resulting compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the peak. This approach is typically used for specific analytical challenges rather than for routine purity analysis, where HPLC is preferred.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a versatile and widely used technique for monitoring the progress of chemical reactions involving this compound. analyticaltoxicology.com Its simplicity, speed, and cost-effectiveness make it an invaluable tool in synthetic chemistry. libretexts.orgscientificlabs.co.uk TLC allows for the rapid, qualitative assessment of a reaction mixture, providing insights into the consumption of starting materials and the formation of products. libretexts.org
In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. The plate is then developed in a suitable solvent system. By comparing the spots corresponding to the reaction mixture with those of the starting materials, researchers can determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction's progress. libretexts.org
Key Parameters for TLC Analysis:
| Parameter | Description |
| Stationary Phase | Typically silica (B1680970) gel or alumina (B75360) plates. High-performance TLC (HPTLC) plates offer higher resolution. nih.gov |
| Mobile Phase | A solvent or a mixture of solvents chosen to achieve optimal separation of the components. |
| Visualization | Methods to visualize the separated spots, such as UV light or chemical staining agents. libretexts.orgscientificlabs.co.uk |
The choice of the mobile phase is critical for achieving good separation. A systematic approach to solvent selection, often involving mixtures of polar and non-polar solvents, is employed to optimize the resolution between the reactant and product spots.
Quantitative Analytical Methods for Determining Compound Concentration in Research Samples
Accurate determination of the concentration of this compound in research samples is crucial for various studies. High-Performance Liquid Chromatography (HPLC) is a primary quantitative technique employed for this purpose. HPLC offers high resolution and sensitivity for the separation and quantification of individual components in a mixture.
Typical HPLC Parameters for Quantitative Analysis:
| Parameter | Specification |
| Column | Reversed-phase columns, such as C18 or C8, are commonly used. |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient or isocratic mode. |
| Detector | UV-Vis detectors are frequently used for quantification based on the analyte's absorbance at a specific wavelength. |
| Quantification | Based on the peak area of the analyte, which is proportional to its concentration. A calibration curve is generated using standards of known concentrations. |
The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for this compound, well-separated from other components in the sample matrix.
Hyphenated Techniques for Comprehensive Chemical Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of this compound and its related compounds. ajrconline.orgnih.govsaspublishers.com These techniques offer both separation and structural identification in a single analysis. saspublishers.comchemijournal.com
Commonly Employed Hyphenated Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry. ajrconline.orgsaspublishers.com It is invaluable for identifying and quantifying the target compound, as well as for characterizing impurities and degradation products. saspublishers.com The mass spectrometer provides molecular weight information and fragmentation patterns that aid in structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS is a powerful analytical tool. It was one of the first hyphenated techniques to be developed and remains widely used for the analysis of volatile and semi-volatile compounds. nih.govchemijournal.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples HPLC with NMR spectroscopy, allowing for the online acquisition of NMR spectra of the separated compounds. saspublishers.comchemijournal.com LC-NMR is particularly useful for the structural elucidation of unknown compounds in complex mixtures without the need for off-line isolation. chemijournal.com
Advantages of Hyphenated Techniques:
| Technique | Advantages |
| LC-MS | High sensitivity and selectivity, provides molecular weight and structural information. saspublishers.com |
| GC-MS | Excellent for volatile compounds, provides detailed structural information through fragmentation patterns. chemijournal.com |
| LC-NMR | Enables direct structural elucidation of separated compounds, useful for complex mixture analysis. chemijournal.com |
The integration of these advanced analytical methodologies is essential for the rigorous characterization and quantification of this compound in a research setting.
Theoretical and Computational Investigations of 4 4 Methoxybenzyl Piperidine 4 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules. researchgate.netnorthwestern.edu For 4-(4-methoxybenzyl)piperidine-4-carboxylic acid, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to obtain optimized molecular geometry and electronic properties. nih.gov
Electronic Properties: The electronic character of the molecule is largely dictated by the interplay of the electron-donating methoxy (B1213986) group on the benzyl (B1604629) substituent and the electron-withdrawing carboxylic acid group attached to the piperidine (B6355638) ring. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
Energetics: The total energy of the molecule in its optimized geometry can be calculated to determine its stability. Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen atoms of the carboxylic acid and methoxy groups are expected to be regions of high electron density (nucleophilic), while the hydrogen of the carboxylic acid and the protons on the piperidine nitrogen would be electron-deficient (electrophilic).
Below is a hypothetical data table of calculated electronic properties for this compound, based on typical values for similar organic molecules.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
Conformational Analysis and Molecular Dynamics Simulations of the Piperidine Core
The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. wikipedia.org For this compound, the substituents at the 4-position can exist in either an axial or equatorial orientation.
Conformational Preferences: The conformational free energies of substituted piperidines are a key area of study. nih.gov Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. In the case of this compound, both the 4-methoxybenzyl and the carboxylic acid groups are at the same carbon. The conformational preference will be a balance between the steric demands of these two groups. Molecular mechanics calculations and DFT can be used to determine the relative energies of the different conformers. nih.gov It is likely that the conformer with the bulky 4-methoxybenzyl group in the equatorial position is energetically favored. The stability of conformers can also be influenced by electrostatic interactions between substituents, especially in protonated forms of the molecule. nih.gov
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the piperidine core and its substituents over time. rsc.org By simulating the molecule in a solvent environment, one can observe the flexibility of the ring, the rotation of the benzyl group, and the interactions of the carboxylic acid with solvent molecules. MD simulations would reveal the predominant conformations and the energy barriers for conformational changes, such as ring inversion. These simulations are valuable for understanding how the molecule behaves in a more realistic, dynamic environment. rsc.org
The following table outlines the expected conformational preferences for the substituents on the piperidine ring.
| Substituent | Predicted Stable Position | Rationale |
| 4-Methoxybenzyl | Equatorial | Minimizes steric hindrance with axial hydrogens. |
| Carboxylic Acid | Axial/Equatorial | Position will depend on a balance of steric and electronic factors. |
Reaction Mechanism Prediction and Transition State Characterization for its Transformations
Computational chemistry can be employed to predict the mechanisms of chemical reactions involving this compound and to characterize the transition states of these transformations.
Potential Transformations: A key reaction for a carboxylic acid is decarboxylation. For instance, an iron-catalyzed decarboxylative C(sp³)–O bond-forming reaction has been reported for piperidine-4-carboxylic acids. researchgate.net Computational studies, using DFT, can be used to model the reaction pathway. This would involve identifying the structures of reactants, intermediates, transition states, and products.
Transition State Analysis: For a given reaction, the transition state is the highest energy point along the reaction coordinate. By calculating the geometry and energy of the transition state, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction rate. Frequency calculations are performed to confirm that the optimized structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
A hypothetical reaction coordinate diagram for a decarboxylation reaction is presented below.
| Species | Relative Energy (kcal/mol) | Description |
| Reactant | 0 | Starting material: this compound |
| Transition State 1 | +25 | Initial bond breaking |
| Intermediate | +5 | Decarboxylated radical species |
| Transition State 2 | +15 | Subsequent reaction step |
| Product | -10 | Final product after transformation |
Computational Studies on Reactivity Descriptors and Selectivity Prediction
Conceptual DFT provides a framework for defining and calculating various reactivity descriptors that help in predicting the reactivity and selectivity of a molecule. nih.gov
Chemical Potential (μ): Indicates the escaping tendency of electrons.
Chemical Hardness (η): Measures the resistance to charge transfer.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Local Reactivity Descriptors: Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By calculating the Fukui functions for each atom in this compound, one can predict where different types of reactions are most likely to occur. For example, the carbonyl carbon of the carboxylic acid is expected to be a primary site for nucleophilic attack.
The table below provides hypothetical values for global reactivity descriptors.
| Descriptor | Formula | Predicted Value (eV) |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.85 |
| Chemical Hardness (η) | E_LUMO - E_HOMO | 5.3 |
| Electrophilicity Index (ω) | μ² / (2η) | 1.40 |
In Silico Scaffold Analysis for Chemical Library Design
The piperidine scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in a large number of active pharmaceutical ingredients. thieme-connect.comnih.gov In silico analysis of the this compound scaffold can guide the design of chemical libraries for drug discovery.
Scaffold Decoration: The core scaffold of this compound presents several points for chemical modification to generate a library of related compounds. These include:
The nitrogen atom of the piperidine ring.
The carboxylic acid group, which can be converted to esters, amides, etc.
The aromatic ring of the benzyl group, which can be further substituted.
Pharmacophore Modeling and Virtual Screening: By analyzing the 3D structure and chemical features of the scaffold, a pharmacophore model can be developed. benthamscience.com This model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. This pharmacophore can then be used to virtually screen large compound databases to identify other molecules with similar features, or to design a focused library of new derivatives of the parent scaffold with a high probability of biological activity. The introduction of chiral centers in the piperidine ring can also be explored to enhance biological activity and selectivity. thieme-connect.com
Emerging Research Directions and Future Perspectives on 4 4 Methoxybenzyl Piperidine 4 Carboxylic Acid
Development of Novel Synthetic Routes and Methodologies for Enhanced Efficiency
Current strategies frequently involve the catalytic hydrogenation of corresponding pyridine (B92270) derivatives. google.com For instance, the reduction of a 4-pyridine carboxylic acid precursor using catalysts like Raney nickel has been explored, though this can require high pressure and specialized equipment. google.com Alternative approaches utilize platinum oxide, which operates under milder conditions but can be prone to catalyst deactivation. google.com
Future research is focused on developing more robust and efficient catalytic systems. This includes the exploration of novel palladium-based catalysts that can facilitate both C(sp3)–H bond activation and cycloaddition reactions, potentially offering a more direct route to the piperidine (B6355638) core. nih.gov Additionally, iridium-catalyzed asymmetric hydrogenation presents a promising avenue for the stereoselective synthesis of substituted piperidines, which could be adapted for the chiral synthesis of 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid derivatives. nih.gov The application of flow microreactors is also being investigated to enable continuous and scalable synthesis. nih.govresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Piperidine-4-Carboxylic Acid Derivatives
| Methodology | Catalyst/Reagent | Conditions | Advantages | Challenges |
| Catalytic Hydrogenation | Raney Nickel | High pressure, high temperature | Simplicity | Requires specialized equipment |
| Catalytic Hydrogenation | Platinum Oxide | Mild conditions | Good yield | Catalyst deactivation |
| Palladium-Catalyzed Cycloaddition | Palladium complexes | Varies | C-H activation, direct route | Catalyst complexity |
| Asymmetric Hydrogenation | Iridium complexes | Varies | Stereoselectivity | Catalyst cost and availability |
| Flow Microreactor Synthesis | Varies | Continuous flow | Scalability, efficiency | Initial setup cost |
Exploration of Unconventional Reactivity and Catalysis Involving the Compound
The inherent reactivity of this compound is dictated by its constituent functional groups: the secondary amine of the piperidine ring, the carboxylic acid, and the methoxy-activated benzene (B151609) ring. Research is beginning to explore how these groups can be leveraged in unconventional catalytic and reactive processes.
The nitrogen atom of the piperidine ring can act as a nucleophile or a base, and its reactivity can be tuned by N-functionalization. wikipedia.org The carboxylic acid moiety is a versatile handle for various transformations, including esterification, amidation, and reduction. The electron-rich aromatic ring, due to the methoxy (B1213986) group, is susceptible to electrophilic aromatic substitution, offering a site for further diversification.
Future investigations may focus on utilizing derivatives of this compound as organocatalysts. The chiral environment of the piperidine ring, when appropriately substituted, could be exploited for asymmetric catalysis. Furthermore, the development of piperidine-functionalized nanoparticles is an emerging area, where the piperidine moiety can be tethered to a solid support to create reusable catalysts. researchgate.net For example, piperidine-functionalized Fe3O4 supported on graphene quantum dots has been shown to be an efficient and magnetically recoverable catalyst for the synthesis of 2-aminochromenes. researchgate.net
Strategic Derivatization for Advanced Functional Materials Research
The unique combination of a rigid heterocyclic core and multiple functionalization points makes this compound an attractive scaffold for the development of advanced functional materials. nih.gov The piperidine ring can impart specific conformational constraints and physicochemical properties to a polymer backbone. biosynce.com
Derivatization of the carboxylic acid group can lead to the formation of polyamides and polyesters with tailored properties. biosynce.com For instance, reaction with dicarboxylic acids can produce polyamides, where the piperidine unit can enhance thermal stability and chemical resistance. biosynce.com Similarly, the amine functionality can be used to create novel polymers through reactions with epoxides or other electrophiles. biosynce.com
The incorporation of piperidine-based structures into polymers has shown promise in various applications. In the automotive industry, such polymers can be used for interior components due to their enhanced thermal stability and flexibility. biosynce.com In electronics, their high chemical resistance and good electrical insulation properties make them suitable for use as insulating materials. biosynce.com Furthermore, the development of piperidine-containing polymeric films for drug delivery applications is an active area of research, where the polymer matrix can control the release of therapeutic agents. nih.gov
Table 2: Potential Applications of Functional Materials Derived from this compound
| Material Type | Derivatization Strategy | Potential Application | Key Properties |
| Polyamides | Reaction of the amine with dicarboxylic acids | Automotive components, specialty plastics | Enhanced thermal stability, chemical resistance |
| Polyurethanes | Use as a chain extender | Coatings, adhesives | Increased hardness, abrasion resistance |
| Polymeric Films | Incorporation into polymer blends (e.g., with PVA/SA) | Drug delivery, antimicrobial coatings | Controlled release, biocompatibility |
| Insulating Materials | Polymerization via amine or carboxylic acid | Electronics | High chemical resistance, electrical insulation |
Role in Chemical Library Design and Scaffold Exploration for Diversified Chemical Space
In the realm of drug discovery and medicinal chemistry, the piperidine scaffold is one of the most prevalent heterocyclic motifs found in FDA-approved drugs. researchgate.netnih.gov The three-dimensional nature of the piperidine ring provides access to a broader chemical space compared to flat aromatic structures, which is advantageous for designing molecules with improved pharmacological properties. whiterose.ac.uknih.govrsc.org
This compound serves as an excellent starting point for the construction of diverse chemical libraries. nih.govresearchgate.net The carboxylic acid and the secondary amine provide two orthogonal points for diversification, allowing for the rapid generation of a wide array of analogs through techniques like amide coupling and N-alkylation. researchgate.netgoogle.com The methoxybenzyl group can also be modified or replaced to further explore the structure-activity relationship.
The design of such libraries is often guided by computational methods, such as principal moments of inertia (PMI) analysis, to ensure broad coverage of 3D chemical space. nih.gov By systematically modifying the substituents on the piperidine ring and the aromatic moiety, researchers can generate libraries of compounds with diverse shapes and functionalities, increasing the probability of identifying hits in high-throughput screening campaigns. whiterose.ac.uknih.govnih.gov The use of chiral piperidine scaffolds is particularly important for modulating physicochemical properties, enhancing biological activity and selectivity, and improving pharmacokinetic profiles. researchgate.net
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The demand for rapid synthesis and screening of compound libraries has driven the adoption of automated synthesis platforms and high-throughput experimentation (HTE). Flow chemistry, in particular, offers significant advantages for the synthesis of piperidine derivatives, including improved reaction control, enhanced safety, and scalability. acs.orgorganic-chemistry.org
The synthesis of this compound and its derivatives is well-suited for integration into automated flow chemistry systems. unimi.it For example, a continuous flow protocol for the diastereoselective synthesis of functionalized piperidines has been developed, offering high yields in a matter of minutes. acs.org Such systems can be configured to perform multi-step syntheses by connecting different reactor modules in sequence, allowing for the automated production of a library of compounds from a common intermediate.
HTE can then be employed to rapidly screen these libraries for desired properties, whether for biological activity or material characteristics. The combination of automated synthesis and HTE creates a powerful workflow for accelerating the discovery and optimization of new molecules based on the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, starting with the condensation of 4-methoxybenzylamine with a suitable piperidine precursor. A key step is cyclization, which can be achieved using catalysts like palladium or copper in polar aprotic solvents such as DMF or toluene . Yield optimization often requires:
- Catalyst screening : Testing Pd/Cu-based catalysts under varying temperatures (80–120°C).
- Solvent effects : Comparing DMF (high polarity) versus toluene (non-polar) to control reaction kinetics.
- Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Essential methods include:
- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., methoxybenzyl group at C4 of piperidine) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H] ion).
- X-ray crystallography : For absolute stereochemical confirmation if chiral centers are present .
Advanced Research Questions
Q. How can computational modeling aid in predicting reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) can map energy barriers for key steps like cyclization or sulfonation. For example:
- Reaction path search : Identify intermediates and transition states using software like Gaussian or ORCA.
- Solvent effects simulation : COSMO-RS models to predict solvent interactions and optimize dielectric environments .
- Feedback loops : Integrate experimental data (e.g., failed reactions) to refine computational parameters iteratively .
Q. What strategies resolve contradictions in reported biological activities of structurally related piperidine derivatives?
Discrepancies in receptor binding or enzyme inhibition data may arise from:
- Purity variations : Validate compound purity (>95% via HPLC) and exclude counterion effects (e.g., hydrochloride vs. free base) .
- Assay conditions : Standardize pH (7.4 for physiological studies) and temperature (25°C vs. 37°C) across experiments.
- Structure-activity relationship (SAR) analysis : Compare methoxybenzyl derivatives with analogs lacking substituents to isolate functional group contributions .
Q. How can stereochemical challenges during synthesis be addressed to ensure enantiomeric purity?
- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to protect amines during asymmetric synthesis .
- Catalytic asymmetric methods : Employ chiral Pd or organocatalysts (e.g., proline derivatives) for enantioselective C–C bond formation .
- Chiral HPLC : Post-synthesis separation using columns like Chiralpak IA/IB to resolve racemic mixtures .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (HO) conditions at 37°C. Monitor degradation via LC-MS .
- Plasma stability assays : Incubate with human plasma and quantify remaining parent compound over 24 hours .
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere to identify decomposition thresholds .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported catalytic efficiencies for similar piperidine syntheses?
Conflicting catalyst performance (e.g., Pd vs. Cu) may stem from:
- Substrate specificity : Methoxybenzyl groups may sterically hinder Pd catalysts, favoring Cu in bulky systems .
- Reaction scale : Milligram-scale reactions often show lower yields than microgram optimizations due to mixing inefficiencies.
- Additive effects : Trace ligands (e.g., BINAP) or bases (KCO) can dramatically alter catalyst activity .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| DFT Calculations | Reaction pathway prediction | |
| Chiral HPLC | Enantiomer separation | |
| Plasma Stability Assays | Metabolic degradation profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
